Diacetamate
Overview
Description
Diacetamate, also known as 4-Acetamidophenyl acetate, is a chemical compound with the molecular formula C10H11NO3 . It has an average mass of 193.199 Da and a mono-isotopic mass of 193.073898 Da .
Molecular Structure Analysis
Diacetamate has a molecular structure characterized by freely rotating bonds, aromatic bonds, and a six-membered ring . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .
Physical And Chemical Properties Analysis
Diacetamate has a density of 1.2±0.1 g/cm3, a boiling point of 376.4±25.0 °C at 760 mmHg, and a flash point of 181.4±23.2 °C . It has a molar refractivity of 51.9±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 160.1±3.0 cm3 .
Scientific Research Applications
Neuropharmacological Research
Antidepressant Effects of Ketamine : Studies have shown that certain N-methyl-D-aspartate (NMDA) receptor antagonists, like ketamine, exhibit significant antidepressant effects in patients with depression. This suggests a role for NMDA receptor-modulating drugs in treating depression (Berman et al., 2000).
Glutamate's Role in Brain Pathophysiology : Research indicates glutamate's involvement in ischemic brain damage and the potential of drugs that modify glutamate's effects as a rational therapy for stroke (Rothman & Olney, 1986).
Neurotransmitter Functions of Glutamate : Glutamate is identified as the primary excitatory neurotransmitter in the brain, with its dysregulation linked to various neurological and neuropsychiatric pathologies. This includes involvement in acute conditions like cerebral ischemia and chronic neurodegeneration in disorders such as amyotrophic lateral sclerosis and Huntington's chorea (Meldrum, 2000).
Imaging and Detection of Glutamate
Glutamate Weighted CEST Imaging : The development of Glutamate-weighted Chemical Exchange Saturation Transfer (gluCEST) MRI enables non-invasive observation of glutamate's concentration and distribution in the human brain. This technique has applications in studying neural metabolism and pathologies like seizures and psychosis (Cember et al., 2022).
Magnetic Resonance Imaging of Glutamate : Advances in MRI techniques have made it feasible to map relative changes in glutamate concentration and pH in vivo, offering insights into neurological conditions and potential therapeutic interventions (Cai et al., 2011).
Therapeutic Applications
- Antagonists of Excitatory Amino Acid Neurotransmitters : Research into analogs of dicarboxylic amino acids, which block the excitatory actions of neurotransmitters like glutamate and aspartate, suggests potential therapeutic uses in treating epilepsy, motor system disorders, cerebral ischemia, and chronic degenerative disorders (Meldrum, 1985).
Neurological Disorders and Glutamate
- Schizophrenia and Glutamate Hypothesis : Disturbances in glutamate-mediated neurotransmission are documented in disorders like schizophrenia. The NMDA receptor antagonists, such as ketamine, can induce schizophrenia-like symptoms, highlighting the role of glutamate in the pathogenesis and treatment of such disorders (Moghaddam & Javitt, 2012).
Safety And Hazards
properties
IUPAC Name |
(4-acetamidophenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-3-5-10(6-4-9)14-8(2)13/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAOSPFULOFZRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046256 | |
Record name | Diacetamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetamate | |
CAS RN |
2623-33-8 | |
Record name | p-Acetoxyacetanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2623-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diacetamate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diacetamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758889 | |
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Record name | Diacetamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Diacetamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetamide, N-[4-(acetyloxy)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diacetamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diacetamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIACETAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFG1TY61BG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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